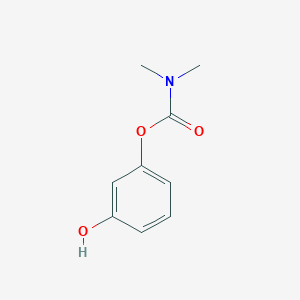
1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-2,2’-bi[1H-indole] typically involves the sulfonation of indole derivatives. One common method includes the reaction of indole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-2,2’-bi[1H-indole] involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring structure allows for interactions with enzymes and proteins, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfonyl)indole: A simpler derivative with similar biological activities.
3-Nitro-1-(Phenylsulfonyl)-1H-indol-2-amine: Known for its antiviral properties.
N-(tert-Butyl)-3-nitro-1-(Phenylsulfonyl)-1H-indol-2-amine: Studied for its anticancer potential.
Uniqueness
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] is unique due to its bi-indole structure, which can lead to enhanced biological activities and different chemical reactivity compared to simpler indole derivatives. The presence of two indole rings connected by a single bond allows for more complex interactions with biological targets and can result in unique pharmacological properties .
Propriétés
Formule moléculaire |
C22H16N2O2S |
|---|---|
Poids moléculaire |
372.4g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole |
InChI |
InChI=1S/C22H16N2O2S/c25-27(26,18-10-2-1-3-11-18)24-21-13-7-5-9-17(21)15-22(24)20-14-16-8-4-6-12-19(16)23-20/h1-15,23H |
Clé InChI |
RFVSOABTJACIKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC5=CC=CC=C5N4 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,7-Dimethylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl dimethylcarbamate](/img/structure/B493104.png)
![1-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-6-yl dimethylcarbamate](/img/structure/B493105.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl dimethylcarbamate](/img/structure/B493107.png)

![3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493109.png)
![4-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493111.png)
![4-[6-(Acetylamino)-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl]phenyl methylcarbamate](/img/structure/B493113.png)
![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B493115.png)
![2-[(4-Acetylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493118.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493119.png)

![2-{4-[2-(4,5-Dihydro-1,3-thiazol-2-yl)vinyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B493124.png)
![2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B493125.png)

